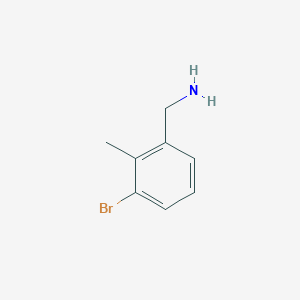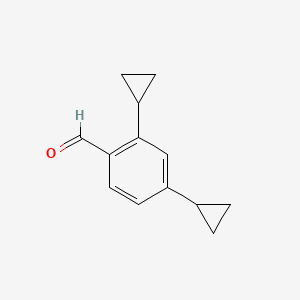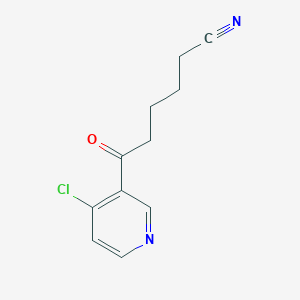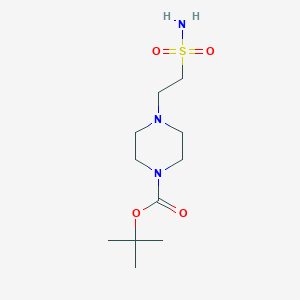
4-(2-スルファモイルエチル)ピペラジン-1-カルボン酸tert-ブチル
概要
説明
Tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C11H23N3O4S and a molecular weight of 293.38 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a tert-butyl group and a sulfamoylethyl group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
科学的研究の応用
Chemistry: Tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. It may serve as a lead compound for the development of new therapeutic agents targeting various diseases .
Industry: In industrial applications, tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate is used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals .
作用機序
Target of Action
Similar compounds have been known to interact with various biological targets, influencing cellular processes .
Mode of Action
The compound likely interacts with its targets through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, leading to changes in the target’s function .
Biochemical Pathways
It’s plausible that the compound could influence multiple pathways, given the diverse biological activities of similar compounds .
Result of Action
Similar compounds have been reported to exhibit antimicrobial activities .
Action Environment
The action, efficacy, and stability of Tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate can be influenced by various environmental factors, including temperature, pH, and the presence of other molecules .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and sulfamoylethyl reagents. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .
化学反応の分析
Types of Reactions:
Oxidation: Tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives .
類似化合物との比較
- Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate
- 1-Boc-piperazine
Comparison: Tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate is unique due to the presence of the sulfamoylethyl group, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O4S/c1-11(2,3)18-10(15)14-6-4-13(5-7-14)8-9-19(12,16)17/h4-9H2,1-3H3,(H2,12,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBKYAZVWTXCMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354952-77-4 | |
| Record name | tert-butyl 4-(2-sulfamoylethyl)piperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



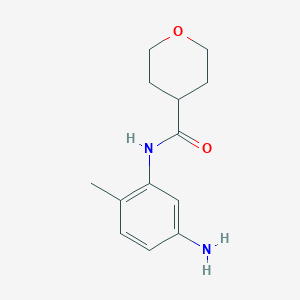
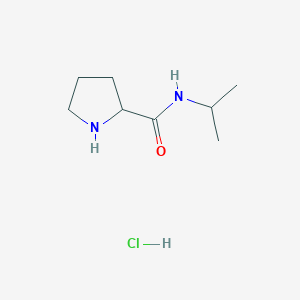
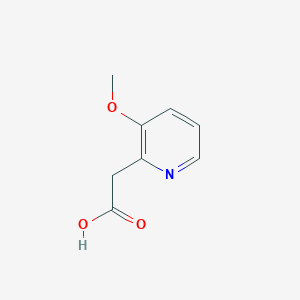
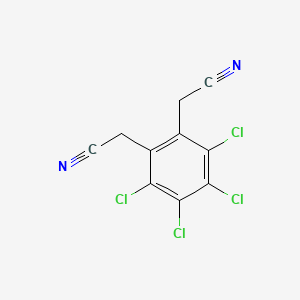


![6-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1395259.png)
![6-Fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1395260.png)


